molecular formula C7H8N2O B1437662 2-(Aminomethyl)-3-pyridinecarboxaldehyde CAS No. 887580-08-7

2-(Aminomethyl)-3-pyridinecarboxaldehyde

Cat. No. B1437662
M. Wt: 136.15 g/mol
InChI Key: OHXBJEGARIYNDB-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-3-pyridinecarboxaldehyde” is also known as “2-Picolylamine”. It’s an organic compound with the empirical formula C6H8N2 . It’s used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .


Molecular Structure Analysis

The molecular weight of “2-(Aminomethyl)-3-pyridinecarboxaldehyde” is 108.14 . The structure includes a pyridine ring with an aminomethyl group attached .


Physical And Chemical Properties Analysis

The physical properties of “2-(Aminomethyl)-3-pyridinecarboxaldehyde” include a liquid form, a refractive index n20/D of 1.544 (lit.), a boiling point of 82-85 °C/12 mmHg (lit.), and a density of 1.049 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

  • Application Summary: This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination . The products resemble those obtained through direct asymmetric diamination of terminal alkenes .
  • Methods of Application: The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .
  • Results or Outcomes: The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .

2. Synthesis of PPD analogues and Preparation of 5-nitro-2-furancarboxylamides

  • Application Summary: 2-(Aminomethyl)pyridine is a synthesis reagent used in the synthesis of PPD analogues . It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

3. Nonlinear Optical Performance

  • Application Summary: This compound is used in the creation of a novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance . The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability .
  • Methods of Application: The crystal is grown by the slow evaporation method under room temperature and ambient atmosphere conditions .
  • Results or Outcomes: The crystal displays two emission peaks at about 385 and 489 nm, with an average photoluminescence lifetime of 5.36 μs under the excitation of 300 nm . The second harmonic generation (SHG) is about 0.3 times that of potassium dihydrogen phosphate (KDP), attributed to the hydrogen bond and π-conjugated cationic effects for the crystal powder .

4. Antibacterial and Antibiofilm Agents

  • Application Summary: 2-(Aminomethyl)pyridine is used in the development of advanced antibacterial and antibiofilm agents for direct and combination therapies . These agents are particularly useful against multi-drug resistant organisms .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

5. Organic Phosphate Nonlinear Optical (NLO) Materials

  • Application Summary: This compound is used in the creation of organic phosphate nonlinear optical (NLO) materials . These materials have attracted attention due to their excellent performance and promising applications .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

6. Main-Chain Cationic Polymers (MCCP)

  • Application Summary: 2-(Aminomethyl)pyridine is used in the development of main-chain cationic polymers (MCCP) . These polymers are attractive due to their good antibacterial efficacy .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are not specified in the source .

properties

IUPAC Name

2-(aminomethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXBJEGARIYNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652152
Record name 2-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-3-pyridinecarboxaldehyde

CAS RN

887580-08-7
Record name 2-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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